molecular formula C18H20N2O4 B5995526 2-(2,3-dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

2-(2,3-dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B5995526
M. Wt: 328.4 g/mol
InChI Key: YOAIEFLQEBIQGT-VXLYETTFSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the final product through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-(2,3-Dimethylphenoxy)ethanamine
  • 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one

Uniqueness

2-(2,3-Dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-6-4-8-15(13(12)2)24-11-17(21)20-19-10-14-7-5-9-16(23-3)18(14)22/h4-10,22H,11H2,1-3H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAIEFLQEBIQGT-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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